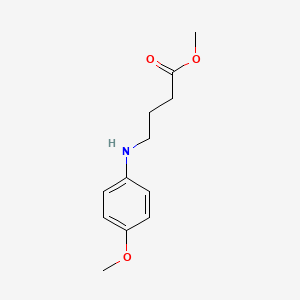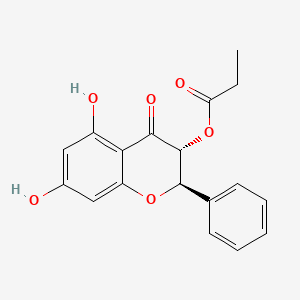
m-Carborane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Carborane-1-carboxylic Acid is a compound with the molecular formula C3HB10O2 and a molecular weight of 177.14 . It is used as a reactant or reagent in the synthetic preparation of ortho-carbaborane indomethacin pharmacophores as selective COX-2 enzyme inhibitors . Carborane acids are a class of superacids, some of which are estimated to be at least one million times stronger than 100% pure sulfuric acid .
Synthesis Analysis
Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2-[IPh(OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10][BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives .Molecular Structure Analysis
The generic structure of a carborane acid exhibits up to three different types of substituents X, Y, and Z. The position of the acidic proton will depend on the substituents . The carborane cage works as a hydrophobic group for binding to the hydrophobic cavity of the ligand-binding domain (LBD) on the nuclear receptors .Chemical Reactions Analysis
Carborynes undergo regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions . The preparation of the carborane acid chloride [1-(COCl)–CB11H11]− from the carboxylic acid [1-(COOH)–CB11H11]− is reported. This acid chloride exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months .Physical and Chemical Properties Analysis
This compound is a solid and its color ranges from white to off-white. It has a melting point of 162 - 165°C. It is slightly soluble in chloroform and methanol .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for m-Carborane-1-carboxylic Acid involves the conversion of m-Carborane to m-Carborane-1-carboxylic Acid through a series of reactions.", "Starting Materials": [ "m-Carborane", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve m-Carborane in a mixture of ethanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours.", "Step 3: Add chloroacetic acid to the mixture and stir for several hours.", "Step 4: Add sodium borohydride to the mixture and stir for several hours.", "Step 5: Acidify the mixture with hydrochloric acid.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Wash the organic layer with water and brine.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain m-Carborane-1-carboxylic Acid." ] } | |
CAS-Nummer |
18581-81-2 |
Molekularformel |
C₃H₁₂B₁₀O₂ |
Molekulargewicht |
188.24 |
Synonyme |
1,7-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-m-carborane; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)


